Eupatoriochromeno

Descripción general

Descripción

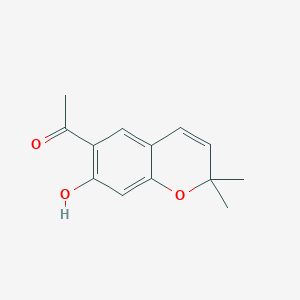

Eupatoriochromene is a naturally occurring compound that has been identified in various plant species. It is a type of chromene, which is a class of organic compounds with a benzopyran nucleus. Eupatoriochromene has been isolated from the aerial parts of Calea serrata and has been found to have plant growth regulatory properties, such as retarding seed germination and reducing radicle and hypocotyl growth in seedlings. It also increases adventitious root formation in mung bean cuttings .

Synthesis Analysis

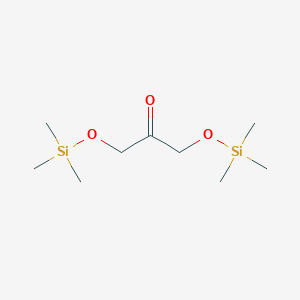

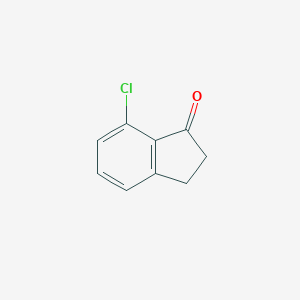

An elegant synthesis of eupatoriochromene has been achieved through a multi-step process. This involves blocking the reactive position C-3 of the appropriate ketones with an iodo group, prenylation with 3-chloro-3-methylbut-1-yne, and subsequent cyclization. Regiospecific introduction of the C-prenyl group at the less reactive C-5 position has been accomplished using 3-iodo ketones with 2-methylbut-3-en-2-ol. These methods provide a pathway for the synthesis of linear acetylchromenes like eupatoriochromene .

Molecular Structure Analysis

The molecular structure of eupatoriochromene has been elucidated using 1D and 2D NMR methods, supported by computer-assisted structure identification programs. This compound, along with another chromene called preconene II, was identified for the first time in Calea serrata through this approach .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Relevant Case Studies

Eupatoriochromene has been studied for its plant growth regulatory effects. It has been isolated from yellow starthistle (Centaurea solstitialis L.) and shown to have an impact on seed germination, radicle and hypocotyl growth, and adventitious root formation . Additionally, eupatoriochromene's synthesis has been explored to facilitate the study of its properties and potential applications .

Aplicaciones Científicas De Investigación

Regulación del Crecimiento Vegetal

Eupatoriochromeno ha sido identificado como un regulador del crecimiento vegetal. Exhibe la capacidad de retardar la germinación de semillas y reducir el crecimiento de la radícula y el hipocótilo en plántulas tanto de malezas como de cultivos . Esto sugiere su posible uso en prácticas agrícolas para controlar el crecimiento de plantas no deseadas o para sincronizar el proceso de germinación.

Mejora de la Formación de Raíces

Además de sus propiedades de retraso del crecimiento, se ha descubierto que el this compound aumenta la formación de raíces adventicias en esquejes de frijol mungo . Esta aplicación podría ser particularmente útil en horticultura y propagación de plantas, donde la mejora del desarrollo de las raíces es crucial para el establecimiento exitoso de esquejes de plantas.

Síntesis de Productos Naturales

This compound sirve como precursor en la síntesis de varios productos naturales. Se ha desarrollado un método de síntesis elegante para acetilcromenos lineales, incluido el this compound, que se encuentran en la naturaleza . Este enfoque sintético podría ser valioso para los investigadores en química orgánica y farmacología.

Defensa y Atracción en las Plantas

La composición química volátil del this compound sugiere su papel en las actividades de defensa y atracción de las plantas. Su concentración en los órganos reproductivos cambia durante los períodos de maduración y fructificación, lo que indica una posible función en la protección de la planta o la atracción de polinizadores .

Análogo de Hormona Insectífera

La investigación ha indicado que los compuestos similares al this compound pueden actuar como análogos de hormonas de insectos. Estas sustancias pueden interferir con el crecimiento y desarrollo de los insectos, presentando una posible aplicación en estrategias de manejo de plagas .

Propiedades Citotóxicas

Los compuestos relacionados con el this compound han demostrado propiedades citotóxicas. Estos compuestos podrían explorarse más a fondo por su posible uso en el desarrollo de terapias contra el cáncer .

Efectos Alelopáticos

Los efectos alelopáticos del this compound, donde inhibe el crecimiento de las plantas vecinas, podrían aprovecharse para el manejo de malezas en la producción de cultivos. Esta aplicación podría reducir la dependencia de los herbicidas sintéticos y promover prácticas agrícolas más sostenibles .

Industria de Sabores y Fragancias

Dada su presencia en los componentes volátiles de ciertas plantas, el this compound podría tener aplicaciones en la industria de sabores y fragancias. Su aislamiento y caracterización podrían conducir al desarrollo de nuevos aromas o sabores derivados de fuentes naturales .

Mecanismo De Acción

Target of Action

Eupatoriochromene, a chromene compound, primarily targets xanthine oxidase (XO) . Xanthine oxidase is an enzyme involved in the metabolism of purines in the body, catalyzing the oxidation of hypoxanthine to xanthine, and further oxidation to uric acid .

Mode of Action

Eupatoriochromene exhibits inhibitory activity against xanthine oxidase . By inhibiting this enzyme, it can potentially regulate the levels of uric acid in the body, which is crucial in conditions such as gout where uric acid accumulation occurs.

Biochemical Pathways

The primary biochemical pathway affected by Eupatoriochromene is the purine degradation pathway, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting xanthine oxidase, Eupatoriochromene can disrupt this pathway, potentially leading to reduced levels of uric acid.

Result of Action

Eupatoriochromene has been found to retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings . In addition, it increases adventitious root formation of mung bean cuttings . These effects suggest that Eupatoriochromene may have potential applications in agriculture as a plant growth regulator.

Action Environment

It is known that environmental factors can influence the epigenome and potentially affect the action of various compounds

Safety and Hazards

When handling Eupatoriochromene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of accidental ingestion or inhalation, immediate medical attention is required .

Propiedades

IUPAC Name |

1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8(14)10-6-9-4-5-13(2,3)16-12(9)7-11(10)15/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUVYHFYZBCYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172485 | |

| Record name | Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19013-03-7 | |

| Record name | Eupatoriochromene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylencecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19013-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLENCECALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y1UY34HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

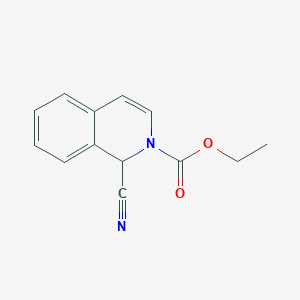

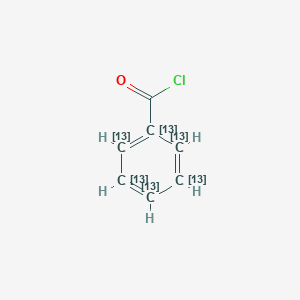

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)